molecular formula C23H29NO5 B12305439 N-Boc-N-ethyl-O-benzyl-L-tyrosine

N-Boc-N-ethyl-O-benzyl-L-tyrosine

Cat. No.: B12305439
M. Wt: 399.5 g/mol
InChI Key: UZUJVJOPKWQYME-UHFFFAOYSA-N
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Description

N-Boc-N-ethyl-O-benzyl-L-tyrosine is a modified tyrosine derivative featuring three protective groups:

  • N-Boc (tert-butoxycarbonyl): A common amine-protecting group removed under acidic conditions .
  • N-Ethyl: An alkyl substitution on the α-amino group, introducing steric hindrance.
  • O-Benzyl: Protects the phenolic hydroxyl group, typically removed via hydrogenolysis .

This compound is used in peptide synthesis and medicinal chemistry to control reactivity and stability during multi-step reactions.

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C23H29NO5/c1-5-24(22(27)29-23(2,3)4)20(21(25)26)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,25,26)

InChI Key

UZUJVJOPKWQYME-UHFFFAOYSA-N

Canonical SMILES

CCN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis begins with L-tyrosine.

    Protection of the Hydroxyl Group: The hydroxyl group of L-tyrosine is protected by benzylation using benzyl bromide in the presence of a base such as sodium hydroxide.

    Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.

    Ethylation: The protected tyrosine derivative is then ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of N-Boc-N-ethyl-O-benzyl-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to carry out the protection and ethylation reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the purity and quality of the compound through rigorous testing, including HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Boc-N-ethyl-O-benzyl-L-tyrosine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to remove the Boc protecting group using reagents like trifluoroacetic acid.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Trifluoroacetic acid or hydrogenation catalysts.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Deprotected tyrosine derivatives.

    Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

Chemistry: N-Boc-N-ethyl-O-benzyl-L-tyrosine is widely used in peptide synthesis as a protected amino acid building block. It allows for the selective introduction of tyrosine residues in peptide chains without interfering with other functional groups.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the role of tyrosine residues in proteins.

Medicine: this compound is used in the development of peptide-based drugs. Its protected form allows for the synthesis of peptide drugs with improved stability and bioavailability.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides. It is also used in the production of diagnostic peptides for medical imaging.

Mechanism of Action

The mechanism of action of N-Boc-N-ethyl-O-benzyl-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Boc and benzyl protecting groups prevent unwanted side reactions during peptide bond formation. Once the peptide synthesis is complete, these protecting groups can be removed under specific conditions to yield the desired peptide.

Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes and proteins involved in peptide synthesis. It interacts with these targets to facilitate the selective incorporation of tyrosine residues into peptide chains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
N-Boc-N-ethyl-O-benzyl-L-tyrosine C23H29NO5 ~399.48* N-Boc, N-Ethyl, O-Benzyl Peptide synthesis, hindered intermediates
N-Boc-O-benzyl-L-tyrosine C21H25NO5 371.43 N-Boc, O-Benzyl Solid-phase peptide synthesis (SPPS)
N-Boc-L-tyrosine methyl ester C14H19NO5 281.30 N-Boc, O-Methyl ester Esterification studies, prodrug design
N-Boc-O-(2,6-Dichlorobenzyl)-L-tyrosine C21H23Cl2NO5 440.32 N-Boc, O-(2,6-Dichlorobenzyl) Enhanced lipophilicity, halogenated analogs
Boc-N-Me-OMe-ʟ-tyrosine C15H21NO5 295.33 N-Boc, N-Methyl, O-Methyl Conformational studies, model peptides

*Calculated based on the addition of an ethyl group to N-Boc-O-benzyl-L-tyrosine.

Key Observations:
  • Lipophilicity : O-Benzyl and dichlorobenzyl groups enhance lipophilicity compared to O-methyl derivatives, influencing membrane permeability in drug design .
  • Deprotection: Boc groups are acid-labile (e.g., removed by trifluoroacetic acid), while O-benzyl requires hydrogenolysis or strong acids (HCl/MeOH) .

Reactivity and Stability

  • Coupling Efficiency :
    • This compound’s hindered amine may require stronger coupling agents (e.g., HATU or BOP ) compared to less hindered analogs like N-Boc-O-benzyl-L-tyrosine.
    • Methyl esters (e.g., N-Boc-L-tyrosine methyl ester) exhibit lower reactivity in amide bond formation due to esterification .
  • Stability :
    • The ethyl group may stabilize the Boc group against premature deprotection under mildly acidic conditions compared to N-methyl analogs .
    • O-Benzyl is more stable than O-acetyl (e.g., O-acetyl-N-Boc-L-threonine ) under basic conditions.

Research Findings and Data

Melting Points and Solubility

Compound Melting Point (°C) Solubility (DMSO)
N-Boc-O-benzyl-L-tyrosine 120–122 High
N-Boc-L-tyrosine methyl ester 88–90 Moderate
N-Boc-O-(2,6-Dichlorobenzyl)-L-tyrosine 135–137 Low

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